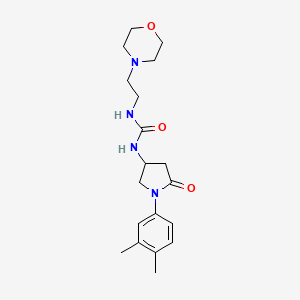

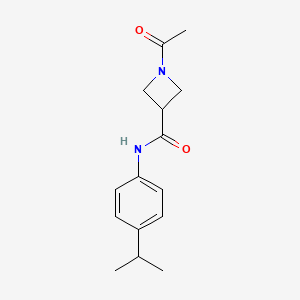

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide, also known as AICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. AICA is a derivative of azetidine and is a potent inhibitor of adenosine kinase. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformation

The preparation of 3-azetidinones and their transformation into various derivatives has been extensively studied. For example, the synthesis of 3-oxoazetidine-derived amides, exemplified by benzamide, along with urethanes and ureas, showcases the versatility of azetidine compounds in chemical synthesis. This process involves the olefination of 3-azetidinones with alkylidene(triphenyl)phosphoranes, highlighting a method for preparing 3-alkylidene-azetidines. Such chemical transformations are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science (Bauman & Duthaler, 1988).

Impact on Protein Conformation

The L-azetidine-2-carboxylic acid residue, a component of the broader azetidine family, significantly impacts protein conformation. Its incorporation into proteins in place of L-proline alters the properties of proteins, particularly collagen. This substitution affects peptides containing the azetidine residue, making them more flexible and potentially destabilizing ordered polypeptide conformations. Such findings are critical for understanding the structural basis of protein function and designing proteins with tailored properties (Zagari, Némethy, & Scheraga, 1990).

Antimicrobial Activity

Azetidine derivatives have been investigated for their antimicrobial activities. Synthesis of new compounds, such as pyridothienopyrimidines and pyridothienotriazines derived from azetidine carboxamides, has shown potential in vitro antimicrobial effects. These studies suggest azetidine compounds' utility in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Novel Synthetic Methods and Biological Activities

Azetidines also play a crucial role in the development of novel synthetic methods and the exploration of biological activities. The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has demonstrated potential antidepressant and nootropic effects. Such research underscores azetidine derivatives' significance in medicinal chemistry, offering a foundation for discovering new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Mecanismo De Acción

Target of Action

Azetidines, the class of compounds to which it belongs, are known to be used in organic synthesis and medicinal chemistry . They have been utilized in the development of various drugs, targeting a range of biological receptors and enzymes .

Mode of Action

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows them to undergo various chemical reactions, leading to the formation of complex structures .

Biochemical Pathways

Azetidines have been used in the synthesis of polyamines, which play crucial roles in various biological processes, including cell growth and differentiation .

Pharmacokinetics

Azetidines have been reported to have sub-micromolar potencies, indicating good bioavailability .

Result of Action

Azetidines have been used in the development of potent small-molecule inhibitors, such as stat3 inhibitors, which have shown to inhibit cell growth and induce apoptosis in cancer cells .

Action Environment

The stability and reactivity of azetidines are known to be influenced by factors such as temperature, ph, and the presence of other reactive species .

Propiedades

IUPAC Name |

1-acetyl-N-(4-propan-2-ylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)12-4-6-14(7-5-12)16-15(19)13-8-17(9-13)11(3)18/h4-7,10,13H,8-9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZSOTAHBRJMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2452048.png)

![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)

![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)

![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)